molecular formula C22H19N3O4 B2758841 1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one CAS No. 899741-67-4

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2758841
CAS RN: 899741-67-4
M. Wt: 389.411
InChI Key: KIPWOTDKJIQGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one, also known as NQDI-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in various diseases. This compound has been shown to have a significant impact on a variety of cellular processes, making it a promising candidate for drug development.

Scientific Research Applications

Picric Acid Sensing

Pyridine-ring-containing compounds have been studied for their sensing capabilities, particularly for detecting picric acid (PA) over other common nitro compounds. A study highlighted the synthesis and characterization of a novel pyridine-ring-containing twisttetraazaacene that exhibited high selectivity and sensitivity for picric acid. This compound's ability to detect picric acid with a significant fluorescence quenching efficiency suggests potential applications in environmental monitoring and safety checks (Xianglin Yu et al., 2017).

Enantioselective C-H Cyclization

Research on the catalytic capabilities of nickel/N-heterocyclic carbene systems has demonstrated the potential for enantioselective C-H cyclization of pyridines with alkenes. This process facilitates the synthesis of optically active tetrahydroquinolines and tetrahydroisoquinolines, highlighting a method for creating chiral annulated products with potential relevance in medicinal chemistry and material science (Wu-Bin Zhang et al., 2019).

Preparation of Quinazolines

Another area of interest is the synthesis of quinazolines, a structural motif found in many bioactive molecules. A convenient method for preparing 2-substituted quinazolines involves reacting aldehydes with 2-aminobenzylamine, showcasing the versatility of pyridine and related nitrogen-containing heterocycles in synthesizing complex organic molecules with potential pharmacological applications (J. V. Eynde et al., 1993).

Coordination Compounds

Coordination compounds based on tetrahydroisoquinoline derivatives have been synthesized, demonstrating the ability to form complex structures with metals such as Cu2+, Co2+, Co3+, and Fe3+. These compounds have been tested for their catalytic activities, particularly in enantioselective catalysis, suggesting potential applications in catalysis and material science (P. Jansa et al., 2007).

properties

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-1-[(3-nitrophenyl)methyl]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c26-21-11-10-18(15-23(21)14-16-5-3-8-19(13-16)25(28)29)22(27)24-12-4-7-17-6-1-2-9-20(17)24/h1-3,5-6,8-11,13,15H,4,7,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPWOTDKJIQGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)pyridin-2(1H)-one

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